![molecular formula C9H11N3O2S B1488510 2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 1292175-73-5](/img/structure/B1488510.png)
2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a type of 1,2,4-thiadiazinane 1,1-dioxide . The 1,2,4-thiadiazinane 1,1-dioxide motif can be found in many biologically active compounds for vastly different medical conditions .
Synthesis Analysis
The preparation of 1,2,4-thiadiazinane 1,1-dioxides involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors . The β-aminoethane sulfonamides are obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides followed by further DBU mediated sulfur (VI) fluoride exchange (SuFEx) reaction with amines at the S–F bond .Molecular Structure Analysis
The structure of 1,2,4-thiadiazinane 1,1-dioxides was determined by the single crystal X-ray diffraction method . The molecule is not planar and the thiadiazine ring is essentially orthogonal to the plane passing through the aromatic ring .Chemical Reactions Analysis
The preparation of 1,2,4-thiadiazinane 1,1-dioxides involves a three-component SuFEx type reaction . This reaction involves the use of β-aminoethane sulfonamides, dichloromethane, dibromomethane, and formaldehyde as methylene donors .Scientific Research Applications
Pharmacokinetics and Metabolism
- Metabolism in Different Species : The metabolism of benzothiadiazine derivatives, like diazoxide, has been studied across various species. In humans and some animals, diazoxide is metabolized into two primary metabolites, 3-hydroxymethyl-7-chloro-1,2,4-benzothiadiazine-1,1-dioxide (M-1) and 3-carboxy-7-chloro-1,2,4-benzothiadiazine-1,1-dioxide (M-2). The study indicates significant species variation in the metabolism of these compounds, with monkeys and dogs showing metabolic patterns closest to humans, making them suitable for further pharmacokinetic studies (Pruitt, Faraj, & Dayton, 1974).
Cardiovascular Effects
- Effects on Peripheral Circulation : Diazoxide, a derivative of benzothiadiazine, has been shown to markedly reduce resistance in peripheral vasculature, altering the blood flow distribution across various circulations. It demonstrates a dilatory effect on coronary circulation without changing myocardial oxygen consumption, suggesting a specific cardiovascular influence without metabolic implications (Nayler et al., 1968).
Antihypertensive Effects
- Blood Pressure Reduction : Clinical studies have shown that diazoxide, a non-diuretic benzothiadiazine derivative, effectively lowers blood pressure by directly acting on arterioles to reduce peripheral vascular resistance. This action is distinct from the diuretic-induced blood pressure reduction seen in other compounds, highlighting a unique antihypertensive mechanism (Thomson, Nickerson, Gaskell, & Grahame, 1962).
Therapeutic Applications in Specific Conditions
- Treatment of Hyperinsulinemic Hypoglycemia : Diazoxide has been used for over three decades to manage hyperinsulinemic hypoglycemia, especially in inoperable insulinoma cases. Although widely used, recent studies highlight the need for careful monitoring of side effects like edema and congestive heart failure, suggesting a need for tailored treatment protocols in different populations, such as Japanese patients (Komatsu et al., 2016).
Neuropharmacological Effects
- GABA Receptor Antagonism in Narcosis : Studies on inhaled anesthetics like nitrogen and argon, which are potent at high pressures, have shown that selective γ-aminobutyric acid (GABA) receptor antagonists can antagonize the narcotic action of these gases, suggesting a potential neuropharmacological pathway through which these substances exert their effects (Abraini et al., 2003).
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-benzothiadiazine 1,1-dioxide derivatives have been reported to have diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . They are also known to modulate AMPA receptors and ATP-sensitive potassium channels .
Mode of Action
It’s worth noting that the introduction of a cyclopropyl chain instead of an ethyl chain at the 4-position of the thiadiazine ring was found to dramatically improve the potentiator activity on ampa receptors .
Biochemical Pathways
Similar compounds have been reported to have diverse pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to have diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s worth noting that the synthesis of similar compounds has been reported to be influenced by various reaction conditions .
properties
IUPAC Name |
2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c10-5-6-12-7-11-8-3-1-2-4-9(8)15(12,13)14/h1-4,7H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWCFPGCTMOSJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN(S2(=O)=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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